molecular formula C8H8F3NO B1504836 2-(1-Amino-2,2,2-trifluoroethyl)phenol

2-(1-Amino-2,2,2-trifluoroethyl)phenol

Cat. No.: B1504836
M. Wt: 191.15 g/mol
InChI Key: CAJCNRNFQRHXOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Amino-2,2,2-trifluoroethyl)phenol is a fluorinated aromatic compound characterized by a phenol ring substituted with a 1-amino-2,2,2-trifluoroethyl group at the ortho position. Its molecular formula is C₈H₈F₃NO, with a molecular weight of 191.15 g/mol (based on the para isomer in ). The trifluoroethyl group imparts strong electron-withdrawing properties, enhancing stability and influencing reactivity. The phenol moiety provides hydrogen-bonding capability, making it relevant in medicinal chemistry and materials science.

Key features:

  • Ortho-substitution: The spatial arrangement affects intermolecular interactions and steric hindrance.
  • Fluorine atoms: Enhance lipophilicity and metabolic stability.
  • Amino group: Enables derivatization (e.g., salt formation, as seen in its hydrochloride form, ).

Properties

Molecular Formula

C8H8F3NO

Molecular Weight

191.15 g/mol

IUPAC Name

2-(1-amino-2,2,2-trifluoroethyl)phenol

InChI

InChI=1S/C8H8F3NO/c9-8(10,11)7(12)5-3-1-2-4-6(5)13/h1-4,7,13H,12H2

InChI Key

CAJCNRNFQRHXOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(C(F)(F)F)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic trifluoromethylation of carbonyl compounds using reagents like Ruppert’s reagent (Me3SiCF3) in the presence of a base such as P(t-Bu)3-DMF . Another approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of 2-(1-Amino-2,2,2-trifluoroethyl)phenol often employs scalable methods that ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Alpha-(Trifluoromethyl)-2-hydroxybenzenemethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while nucleophilic substitution can produce a variety of substituted derivatives .

Comparison with Similar Compounds

Positional Isomers: Para vs. Ortho Substitution

  • 4-(1-Amino-2,2,2-trifluoroethyl)phenol (para isomer) Molecular formula: C₈H₈F₃NO (identical to the ortho isomer). Applications: Used in pharmaceutical intermediates (e.g., kinase inhibitors) .

Halogenated Derivatives

  • 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethane-1,1-diol Molecular formula: C₈H₆ClF₃NO₂. Key difference: Chlorine atom at the 5-position increases electron-withdrawing effects and alters reactivity toward nucleophilic substitution .
  • 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone Molecular formula: C₈H₅BrF₃NO. Bromine enhances halogen bonding, useful in crystal engineering and drug design .

Functional Group Variations

  • 1-(2-Aminophenyl)-2,2,2-trifluoroethanone Molecular formula: C₈H₆F₃NO. Key difference: Ketone group replaces the phenol hydroxyl, reducing hydrogen-bonding capacity but increasing electrophilicity for condensation reactions .
  • 2-(Trifluoroacetyl)aniline Molecular formula: C₈H₆F₃NO. Structural similarity: Trifluoroacetyl group instead of trifluoroethylamine; acts as a protecting group in peptide synthesis .

Stereochemical Considerations

  • (R)- and (S)-Enantiomers Example: (R)-2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride (CID 55277980). Chirality at the amino-bearing carbon influences biological activity. For instance, enantiomers may exhibit differential binding to enzyme active sites . Synthesis challenges: Asymmetric catalysis or chiral resolution required, as seen in related compounds like (S)-4-(1-amino-2,2,2-trifluoroethyl)benzonitrile .

Physicochemical and Reactivity Comparisons

Compound Molecular Formula Key Functional Groups Melting Point/Stability Applications Reference
2-(1-Amino-2,2,2-trifluoroethyl)phenol C₈H₈F₃NO Phenol, amino, CF₃ Stable under inert conditions Drug intermediates, ligands
1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone C₈H₅BrF₃NO Ketone, amino, Br High reactivity in Suzuki couplings Materials science
4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile C₉H₆F₃N₂ Cyano, amino, CF₃ High polarity; used in HPLC Chiral catalysts

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.